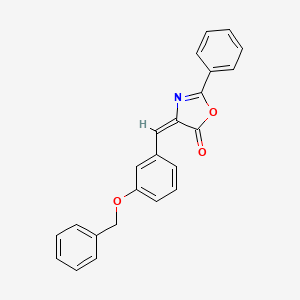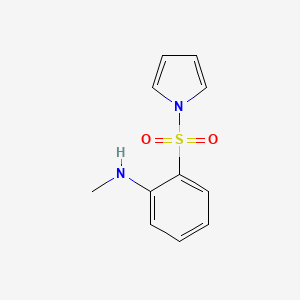![molecular formula C16H12N2O5 B15208009 6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 62202-02-2](/img/structure/B15208009.png)
6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is a complex organic compound that belongs to the class of pyrrolopyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as manganese triflate (Mn(OTf)2), and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypropanoate moiety.
Common Reagents and Conditions
Oxidation: t-BuOOH in the presence of Mn(OTf)2 as a catalyst.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate involves its interaction with specific molecular targets. The compound may act as an allosteric modulator of receptors, such as the M4 muscarinic acetylcholine receptor . This modulation can influence various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: Shares a similar pyrrolopyridine core but with different substituents.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Uniqueness
5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl 3-phenoxypropanoate is unique due to its specific combination of the pyrrolopyridine core with the phenoxypropanoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
62202-02-2 |
|---|---|
Molekularformel |
C16H12N2O5 |
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl) 3-phenoxypropanoate |
InChI |
InChI=1S/C16H12N2O5/c19-13(8-10-22-11-5-2-1-3-6-11)23-18-15(20)12-7-4-9-17-14(12)16(18)21/h1-7,9H,8,10H2 |
InChI-Schlüssel |
XIUQHSWUAXPETR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCC(=O)ON2C(=O)C3=C(C2=O)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207938.png)





![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)
![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)


